molecular formula C16H16N8O B2863822 4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1286697-98-0

4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2863822
CAS No.: 1286697-98-0
M. Wt: 336.359
InChI Key: FJFDVZZLQYVBLD-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Pyrimidine ring synthesis: Pyrimidine rings can be formed via condensation reactions involving appropriate amines and carbonyl compounds.

    Piperazine ring incorporation: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final coupling: The final step would involve coupling the different heterocyclic rings under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the imidazole or piperazine rings.

    Reduction: Reduction reactions could be used to modify the pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Halides, amines

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential candidate for drug development due to its complex structure and possible biological activity.

    Diagnostics: Might be used in diagnostic assays.

Industry

    Chemical Synthesis: Could be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might:

    Bind to enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with receptors: Modulate receptor activity by binding to receptor sites.

    Affect cellular pathways: Influence cellular signaling pathways through various interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine analogs: Compounds with similar structures but different substituents.

    Other heterocyclic compounds: Compounds featuring imidazole, pyrimidine, and piperazine rings.

Uniqueness

    Structural Complexity: The combination of multiple heterocyclic rings in a single molecule.

    Potential Biological Activity: Unique interactions with biological targets due to its structure.

Biological Activity

4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic rings, which are known to contribute to various pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential, particularly in the treatment of diseases such as cancer and malaria.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N8O\text{C}_{16}\text{H}_{16}\text{N}_{8}\text{O}

This compound includes an imidazole ring, a pyrimidine ring, and a piperazine moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC₁₆H₁₆N₈O
Molecular Weight336.35 g/mol
CAS Number1286697-98-0

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes.

Inhibition of Kinases

One of the notable activities of imidazole and pyrimidine derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of many cancers. Studies have shown that related compounds can exhibit potent inhibitory activity against CDK4/6, which is relevant for treating hormone receptor-positive breast cancer .

Antimalarial Activity

Additionally, compounds structurally related to this compound have demonstrated significant antimalarial properties. A systematic study identified similar imidazol-pyrimidine derivatives that showed potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited effective inhibition of the erythrocyte stage of the parasite, highlighting their potential as therapeutic agents against malaria .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole and pyrimidine derivatives, providing valuable insights into their pharmacological potential.

  • Anticancer Activity : A study focused on the synthesis and evaluation of pyrimidine derivatives indicated that certain compounds displayed promising anticancer activity through selective inhibition of CDK6, with IC50 values in the nanomolar range. This suggests that derivatives like this compound may also possess similar properties .
  • Antimalarial Efficacy : Research on imidazol-pyrimidine derivatives revealed that specific structural modifications enhanced their potency against P. falciparum. The findings suggest a structure–activity relationship (SAR) that could guide further development of new antimalarial agents .
  • Neuronal Nitric Oxide Synthase Inhibition : Another investigation highlighted the role of pyrimidine derivatives in selectively inhibiting neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disorders. This indicates a broader therapeutic potential for compounds within this chemical class .

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(15-18-2-1-3-19-15)23-8-6-22(7-9-23)13-10-14(21-11-20-13)24-5-4-17-12-24/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFDVZZLQYVBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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